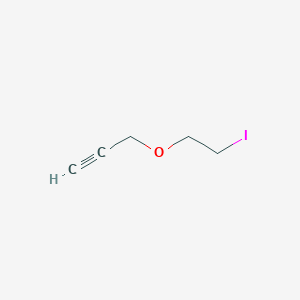

3-(2-Iodoethoxy)prop-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodoethoxy)prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO/c1-2-4-7-5-3-6/h1H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIHFSORRRKZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164118-56-3 | |

| Record name | 3-(2-iodoethoxy)prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(2-Iodoethoxy)prop-1-yne (CAS Number 164118-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a bifunctional chemical reagent of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates two key reactive moieties: a terminal alkyne and a primary alkyl iodide. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile tool for the synthesis of complex molecular architectures and bioconjugates.

The terminal alkyne group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction enables the efficient and specific formation of a stable triazole linkage with azide-functionalized molecules. The iodoethoxy group, on the other hand, provides a reactive site for nucleophilic substitution reactions, with the iodide ion being an excellent leaving group. This allows for the covalent attachment of the molecule to a variety of nucleophiles, such as thiols (e.g., cysteine residues in proteins) or amines.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 164118-56-3 |

| Molecular Formula | C₅H₇IO |

| Molecular Weight | 210.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.[1] |

Synthesis and Characterization

Synthetic Protocol

A common and effective method for the synthesis of this compound is the iodination of its corresponding alcohol precursor, 2-(prop-2-yn-1-yloxy)ethan-1-ol, via an Appel-type reaction. This reaction typically employs triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert the primary alcohol into the corresponding iodide.

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

2-(prop-2-yn-1-yloxy)ethan-1-ol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

-

-

Procedure:

-

To a stirred solution of triphenylphosphine (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 eq.) portion-wise at 0 °C.

-

Add imidazole (1.5 eq.) to the reaction mixture.

-

Slowly add a solution of 2-(prop-2-yn-1-yloxy)ethan-1-ol (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 15-30 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

-

Characterization Data

Table of Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.96144 |

| [M+Na]⁺ | 232.94338 |

| [M-H]⁻ | 208.94688 |

| [M+NH₄]⁺ | 227.98798 |

| [M+K]⁺ | 248.91732 |

Data predicted using computational methods.[2]

Reactivity and Applications

The utility of this compound stems from its two distinct reactive centers, which can be addressed in a controlled manner.

Nucleophilic Substitution Reactions

The carbon-iodine bond is susceptible to nucleophilic attack, making the iodoethoxy moiety an effective electrophile. The iodide ion is an excellent leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles. This reactivity is particularly useful for covalently modifying biomolecules, for example, by targeting the thiol groups of cysteine residues in proteins.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne functionality allows for participation in CuAAC reactions. This bioorthogonal reaction is characterized by its high efficiency, specificity, and mild reaction conditions, making it ideal for bioconjugation applications in complex biological systems. It enables the stable linkage of this compound to molecules bearing an azide (B81097) group, such as modified proteins, nucleic acids, or small molecule probes.

General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents and Materials:

-

Azide-modified molecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO or other suitable organic co-solvent if needed

-

-

Procedure for Labeling an Azide-Modified Protein:

-

Prepare stock solutions of all reagents. For example, 10 mM azide-protein in PBS, 10 mM this compound in DMSO, 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.

-

In a microcentrifuge tube, combine the azide-modified protein with this compound. The molar ratio should be optimized for the specific application.

-

Add the THPTA ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.

-

The resulting triazole-linked conjugate can then be purified by methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.

-

Illustrative Experimental Workflow: Protein Labeling and Identification

Due to the lack of specific published workflows for this compound, the following section details a representative experimental workflow for the use of a similar bifunctional alkyne-iodide probe for activity-based protein profiling. This illustrates how this compound could be employed in a chemical proteomics experiment to identify the protein targets of a covalently modifying agent.

Workflow Overview:

-

Probe Synthesis: A molecule of interest (e.g., a drug candidate) is functionalized with this compound via a nucleophilic substitution reaction, where a nucleophilic group on the molecule displaces the iodide.

-

Cellular Labeling: The resulting alkyne-tagged probe is incubated with live cells or cell lysate to allow for covalent modification of its protein targets.

-

Click Chemistry Conjugation: The alkyne-tagged proteins are then conjugated to an azide-functionalized reporter tag (e.g., biotin-azide for affinity purification or a fluorescent dye-azide for visualization) via a CuAAC reaction.

-

Enrichment and Identification: Biotinylated proteins are enriched using streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).

Conclusion

This compound is a valuable synthetic building block for researchers in chemistry and biology. Its bifunctional nature, combining a reactive iodide for nucleophilic substitution and a terminal alkyne for click chemistry, offers a powerful strategy for the synthesis of complex molecules and the conjugation of biomolecules. The experimental protocols and illustrative workflow provided in this guide are intended to facilitate the application of this versatile reagent in drug development and chemical biology research. As with any reactive chemical, appropriate safety precautions should be taken during its handling and use.

References

Unveiling the Molecular Weight of 3-(2-Iodoethoxy)prop-1-yne: A Technical Overview

For Immediate Release:

This technical guide provides a detailed analysis of the molecular weight of the chemical compound 3-(2-Iodoethoxy)prop-1-yne, a substance of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document outlines the compound's molecular formula and the calculation of its molecular weight based on the standard atomic weights of its constituent elements.

Molecular Composition and Formula

This compound is a chemical compound with the molecular formula C₅H₇IO. This formula indicates that a single molecule of this compound is composed of five carbon atoms, seven hydrogen atoms, one iodine atom, and one oxygen atom.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights of Carbon (C), Hydrogen (H), Iodine (I), and Oxygen (O).

A comprehensive breakdown of the atomic and molecular weights is presented in the following table for clarity and ease of comparison.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 210.014 |

The calculated molecular weight of this compound is 210.014 amu , which is often rounded to 210.01 g/mol for practical applications in a laboratory setting[1][2].

Logical Workflow for Molecular Weight Calculation

The process for determining the molecular weight of a chemical compound is a fundamental and logical sequence. The following diagram illustrates the workflow, from identifying the molecular formula to the final summation of atomic weights.

Caption: Workflow for calculating the molecular weight of this compound.

This document is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway diagrams requested are not applicable to the calculation of a compound's molecular weight.

References

An In-depth Technical Guide to 3-(2-Iodoethoxy)prop-1-yne: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, 3-(2-Iodoethoxy)prop-1-yne is a valuable bifunctional reagent. Its structure incorporates a terminal alkyne and a primary alkyl iodide, making it a versatile building block for the synthesis of complex molecules and bioconjugates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Core Chemical Properties

This compound is characterized by the presence of two key reactive functional groups: a terminal alkyne and a primary iodoethane (B44018) moiety linked by an ether. This unique structure allows for sequential or orthogonal chemical modifications. The terminal alkyne provides a reactive site for "click chemistry," while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H7IO | [2][3][4] |

| Molecular Weight | 210.01 g/mol | [1][2][3] |

| CAS Number | 164118-56-3 | [2][3][4][5] |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Data not readily available |

Note: Experimental physical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature. Researchers should handle the compound with appropriate safety precautions for a potentially non-volatile liquid and verify properties experimentally.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the iodination of its corresponding alcohol precursor, 2-(prop-2-yn-1-yloxy)ethanol.[6] This transformation can be achieved through several standard organic chemistry methods, such as the Appel reaction or by converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by a Finkelstein reaction with an iodide salt.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis via Tosylation and Iodination

This two-step protocol provides a reliable method for the preparation of this compound from 2-(prop-2-yn-1-yloxy)ethanol.

Step 1: Tosylation of 2-(prop-2-yn-1-yloxy)ethanol

-

Dissolve 2-(prop-2-yn-1-yloxy)ethanol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or pyridine (B92270) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents). If using DCM, add a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents).

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the tosylated intermediate. This intermediate may be used in the next step without further purification.

Step 2: Finkelstein Iodination

-

Dissolve the tosylated intermediate (1 equivalent) in acetone (B3395972) or dimethylformamide (DMF).

-

Add sodium iodide (NaI) (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with saturated sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Reactivity and Applications in Drug Development

The primary application of this compound in research and drug development is as a heterobifunctional linker.[1][2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality allows this molecule to readily participate in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with azides.[7] This reaction, often termed "click chemistry," is highly efficient, specific, and biocompatible, forming a stable 1,4-disubstituted 1,2,3-triazole ring. This makes it an ideal method for conjugating this linker to azide-modified biomolecules, such as proteins, peptides, or nucleic acids, as well as small molecules or surfaces.

Caption: Simplified catalytic cycle of the CuAAC reaction.

Nucleophilic Substitution

The primary alkyl iodide provides a second reactive handle. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group for SN2 reactions. This allows for the attachment of a second molecule of interest via a nucleophile (e.g., thiols, amines, or carboxylates) after the click reaction has been performed, or in an orthogonal fashion.

Experimental Protocol: Bioconjugation via Click Chemistry

This protocol describes a general procedure for conjugating this compound to an azide-modified protein.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

-

A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 100 mM in DMSO or water)

-

Solvent for dissolving the alkyne (e.g., DMSO or DMF)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein with the buffer to the desired final concentration.

-

Add the copper-chelating ligand (e.g., THPTA) to the protein solution and mix gently. A typical final concentration is 1-2 mM.

-

Add the CuSO₄ solution to the mixture. The final concentration of copper is typically 0.2-0.5 mM.

-

Add the this compound from a stock solution in DMSO. A 5- to 20-fold molar excess over the protein is common.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be protected from light.

-

Purify the resulting conjugate to remove excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Caption: Workflow for conjugating a protein with this compound.

Conclusion

This compound is a potent synthetic tool for researchers in chemistry and drug development. Its dual reactivity allows for the straightforward construction of complex molecular architectures and bioconjugates through robust and well-established chemical transformations. While detailed physical and spectroscopic data are not widely available, its utility in click chemistry and nucleophilic substitution reactions is well-documented, making it a valuable addition to the synthetic chemist's toolbox.

References

- 1. 3-(2-Iodo-1-prop-2-ynoxyethoxy)prop-1-yne | C8H9IO2 | CID 86036987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS#:552316-38-8 | 3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]prop-1-ene | Chemsrc [chemsrc.com]

- 5. This compound | 164118-56-3 [chemicalbook.com]

- 6. This compound | 164118-56-3 | Benchchem [benchchem.com]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-(2-Iodoethoxy)prop-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Iodoethoxy)prop-1-yne, a valuable bifunctional molecule utilized as a crosslinker in various chemical applications, including the burgeoning field of "Click Chemistry." The synthesis is a sequential two-step process commencing with the formation of a key alcohol intermediate, followed by its conversion to the final iodinated product. This document details the underlying chemical principles, provides explicit experimental protocols, and presents relevant quantitative data for each stage of the synthesis.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the formation of the precursor alcohol, 2-(prop-2-yn-1-yloxy)ethanol, via a Williamson ether synthesis. This is followed by the iodination of the alcohol to yield the target molecule, a transformation commonly accomplished using an Appel-type reaction.

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-(prop-2-yn-1-yloxy)ethanol

The initial step in the synthesis is the formation of the ether linkage in 2-(prop-2-yn-1-yloxy)ethanol. This is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. In this reaction, an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. For the synthesis of 2-(prop-2-yn-1-yloxy)ethanol, this can be accomplished by reacting ethylene glycol with a propargyl halide, such as propargyl bromide, in the presence of a strong base. The base serves to deprotonate one of the hydroxyl groups of ethylene glycol, forming the more nucleophilic alkoxide.

Experimental Protocol: Williamson Ether Synthesis

A representative procedure for the synthesis of the precursor alcohol is as follows:

-

Reaction Setup: A solution of ethylene glycol (1.0 equivalent) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: A strong base, such as sodium hydride (NaH) (1.1 equivalents), is added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for a designated period to allow for the formation of the sodium salt of ethylene glycol.

-

Alkylation: Propargyl bromide (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pure 2-(prop-2-yn-1-yloxy)ethanol.

Figure 2: Experimental workflow for the Williamson ether synthesis of 2-(prop-2-yn-1-yloxy)ethanol.

Step 2: Iodination of 2-(prop-2-yn-1-yloxy)ethanol

The second and final step is the conversion of the primary alcohol group of 2-(prop-2-yn-1-yloxy)ethanol to an iodide. The Appel reaction is a highly effective method for this transformation. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an iodine source, typically molecular iodine (I₂) or carbon tetraiodide (CI₄), to convert an alcohol to the corresponding alkyl iodide. The reaction proceeds through a phosphonium (B103445) salt intermediate, and the driving force is the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol: Appel Reaction

A general procedure for the iodination of the precursor alcohol is as follows:

-

Reaction Setup: To a solution of 2-(prop-2-yn-1-yloxy)ethanol (1.0 equivalent) in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or acetonitrile, is added triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) under an inert atmosphere.

-

Addition of Iodine: The mixture is cooled to 0 °C, and iodine (1.2 equivalents) is added portion-wise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Figure 3: Experimental workflow for the Appel reaction to synthesize this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data (¹H NMR, CDCl₃) |

| 2-(prop-2-yn-1-yloxy)ethanol | C₅H₈O₂ | 100.12 | 70-85 | δ 4.18 (d, J = 2.4 Hz, 2H, OCH₂C≡CH), 3.75 (t, J = 4.5 Hz, 2H, OCH₂CH₂OH), 3.62 (t, J = 4.5 Hz, 2H, OCH₂CH₂OH), 2.45 (t, J = 2.4 Hz, 1H, C≡CH), 2.10 (br s, 1H, OH) |

| This compound | C₅H₇IO | 225.01 | 80-95 | δ 4.20 (d, J = 2.4 Hz, 2H, OCH₂C≡CH), 3.81 (t, J = 6.8 Hz, 2H, OCH₂CH₂I), 3.32 (t, J = 6.8 Hz, 2H, OCH₂CH₂I), 2.48 (t, J = 2.4 Hz, 1H, C≡CH) |

Conclusion

The synthesis of this compound is a well-established two-step process that is both efficient and scalable. The Williamson ether synthesis provides a reliable method for the preparation of the key alcohol intermediate, and the subsequent Appel reaction offers a high-yielding route to the final iodinated product. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this versatile chemical building block. Careful execution of the experimental protocols and purification procedures is crucial for obtaining high yields and purity of the final product.

An In-depth Technical Guide to the Structural Features of 3-(2-Iodoethoxy)prop-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Structural Features

3-(2-Iodoethoxy)prop-1-yne is a small organic molecule characterized by the presence of three key functional groups: a terminal alkyne, an ether linkage, and a primary alkyl iodide. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable tool in bioconjugation and synthetic chemistry.

The molecular structure can be visualized as a propargyl group connected via an ether oxygen to an ethyl iodide moiety.

Functional Group Analysis

-

Terminal Alkyne (-C≡CH): The presence of a terminal alkyne is a cornerstone of its utility. The acidic proton on the sp-hybridized carbon allows for deprotonation to form a potent nucleophile (an acetylide). More significantly, this group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form stable 1,4-disubstituted 1,2,3-triazoles.[1][2]

-

Ether Linkage (-CH₂-O-CH₂-): The ether group provides flexibility to the molecular backbone and influences its solubility characteristics. It is generally stable under a wide range of reaction conditions.

-

Primary Alkyl Iodide (-CH₂-I): The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution (SN2) reactions.[1] This allows for the facile introduction of a wide array of nucleophiles at this position.

Physicochemical and Spectroscopic Data

Due to a lack of publicly available experimental data, the following table summarizes the predicted and calculated properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇IO | PubChem |

| Molecular Weight | 210.01 g/mol | MedchemExpress |

| SMILES | C#CCOCCI | PubChem |

| InChIKey | SNIHFSORRRKZHM-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 1.3 | PubChem |

| Predicted Boiling Point | Data not available | - |

| Predicted Melting Point | Data not available | - |

Note: The absence of experimental spectroscopic data (NMR, IR, Mass Spectrometry) in the public domain prevents the creation of a detailed quantitative table for these properties. However, based on the known functional groups, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the acetylenic proton (C≡C-H), the methylene (B1212753) groups adjacent to the ether oxygen (C-O-CH₂), the methylene group adjacent to the iodine (CH₂-I), and the methylene group of the propargyl ether (C≡C-CH₂-O).

-

¹³C NMR: Resonances for the two sp-hybridized carbons of the alkyne, and the three sp³-hybridized carbons of the ethoxy-iodide moiety.

-

IR Spectroscopy: Characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the C-O-C ether stretch (around 1100 cm⁻¹), and the C-I stretch (in the far-IR region).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 210. Characteristic fragmentation patterns would likely involve the loss of an iodine atom (M⁺ - 127) and cleavage at the ether linkage.

Logical Relationships and Experimental Workflows

Molecular Structure

The structural arrangement of the functional groups in this compound is fundamental to its reactivity.

Caption: Functional group components of this compound.

Synthetic Strategy: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.

References

Navigating the Synthesis and Handling of 3-(2-Iodoethoxy)prop-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(2-Iodoethoxy)prop-1-yne is a valuable bifunctional reagent in modern organic synthesis and chemical biology. Its structure incorporates a terminal alkyne, a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and an iodoethyl ether moiety, which can participate in a variety of nucleophilic substitution reactions. This unique combination makes it a versatile building block for the construction of complex molecules, including bioconjugates, imaging agents, and novel therapeutics. However, its utility is accompanied by potential hazards that necessitate careful handling and a thorough understanding of its safety profile. This guide provides a comprehensive overview of the safety precautions, handling procedures, and relevant chemical data for this compound to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

Table 1: Physicochemical Data of this compound and a Related Compound

| Property | Value (this compound) | Value (3-(2-Iodo-1-prop-2-ynoxyethoxy)prop-1-yne)[1] |

| Molecular Formula | C₅H₇IO | C₈H₉IO₂ |

| Molecular Weight | 210.01 g/mol | 264.06 g/mol |

| Appearance | Not specified (likely a liquid) | Not specified |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Flash Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is essential, drawing upon safety information for structurally similar compounds containing iodoalkanes, alkynes, and ethers.

General Hazards:

Based on the functional groups present, this compound should be treated as a potentially hazardous substance with the following anticipated risks:

-

Flammability: Organic compounds with a relatively low molecular weight are often flammable.

-

Toxicity: Iodo-organic compounds can be toxic if ingested, inhaled, or absorbed through the skin. Alkynes can also present toxicological risks.

-

Skin and Eye Irritation: Many organic reagents can cause irritation upon contact with skin and eyes.

-

Respiratory Tract Irritation: Vapors may cause irritation to the respiratory system.

-

Peroxide Formation: Ethers are known to form explosive peroxides upon prolonged exposure to air and light. While the risk for this specific compound is not documented, it is a possibility that should be considered.

Table 2: Inferred GHS Hazard Classifications and Precautionary Statements

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statements (Examples) |

| Flammable Liquids | 🔥 | Warning | H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Acute Toxicity, Oral | ❗ | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Safe Handling and Storage

Given the potential hazards, strict adherence to the following handling and storage protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.

-

Skin Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a potential splash, additional protective clothing may be necessary.

-

Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. If the substance is handled outside of a fume hood or if aerosolization is possible, a respirator with an appropriate organic vapor cartridge should be used.

Engineering Controls:

-

Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety showers and eyewash stations must be readily accessible.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light, as light can promote degradation and potential peroxide formation.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent peroxide formation.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

The primary application of this compound is in CuAAC reactions. The following is a general protocol. Researchers should optimize conditions for their specific substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Reaction Setup: In a suitable reaction vessel, dissolve the azide-containing substrate in a solvent system (e.g., a mixture of t-butanol and water, or DMF).

-

Addition of Reagents: To the solution, add this compound (typically 1.0-1.2 equivalents).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%) and a reducing agent, such as sodium ascorbate (B8700270) (e.g., 10-50 mol%), in water.

-

Initiation of Reaction: Add the catalyst solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

-

Quenching and Work-up:

-

Once the reaction is complete, it may be quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride[2].

-

If a persistent yellow or purple color from iodine is present, the organic layer can be washed with a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce the iodine to colorless iodide[2].

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel.

Spill and Waste Disposal

Spill Management:

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

-

Place the contaminated material in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

For a large spill, evacuate the area and contact emergency services.

Waste Disposal:

-

Dispose of all waste materials in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated containers should be treated as hazardous waste.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet or professional safety training. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

Characterization of 3-(2-Iodoethoxy)prop-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data expected for the bifunctional chemical linker, 3-(2-Iodoethoxy)prop-1-yne. Due to the limited availability of specific experimental data in peer-reviewed literature, this document outlines the synthesis and predicted spectroscopic data based on established chemical principles and general experimental methodologies. This guide is intended to support researchers in the synthesis, purification, and characterization of this and similar compounds.

Synthesis and Purification

The synthesis of this compound can be achieved through the iodination of the corresponding terminal alkyne, 3-(2-hydroxyethoxy)prop-1-yne. Several methods are available for the iodination of terminal alkynes, offering flexibility in reagent choice and reaction conditions.

Experimental Protocol: General Synthesis of 1-Iodoalkynes

A common and effective method for the synthesis of 1-iodoalkynes involves the use of N-iodosuccinimide (NIS) as the iodine source.[1][2]

Materials:

-

Terminal alkyne (e.g., 3-(2-hydroxyethoxy)prop-1-yne)

-

N-Iodosuccinimide (NIS)

-

γ-Alumina (γ-Al₂O₃)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of the terminal alkyne in an anhydrous solvent under an inert atmosphere, add γ-Al₂O₃.

-

Add N-iodosuccinimide to the suspension.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid support.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining iodine.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1-iodoalkyne.

Alternative methods for the synthesis of 1-iodoalkynes include the use of (diacetoxyiodo)benzene, potassium iodide, and a copper(I) catalyst.[3][4]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5][6] For this compound, ¹H NMR and ¹³C NMR are fundamental for structural verification.

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in this compound, assuming a deuterated chloroform (B151607) (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ≡C-H | 2.4 - 2.6 | Triplet | 1H |

| -O-CH₂ -C≡ | 4.1 - 4.3 | Doublet | 2H |

| -O-CH₂ -CH₂-I | 3.7 - 3.9 | Triplet | 2H |

| -CH₂ -I | 3.2 - 3.4 | Triplet | 2H |

The predicted chemical shifts for the carbon atoms in this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| ≡C -H | 75 - 85 |

| -O-CH₂-C≡ | 70 - 80 |

| -O-CH₂ -C≡ | 55 - 65 |

| -O-CH₂ -CH₂-I | 65 - 75 |

| -CH₂ -I | 5 - 15 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: [7]

-

Dissolve approximately 5-25 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette plugged with glass wool directly into a clean NMR tube.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer being used.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[8][9]

For this compound (C₅H₇IO), the expected molecular weight is approximately 210.01 g/mol .

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | ~211.96 |

| [M+Na]⁺ | Sodium adduct | ~232.94 |

Experimental Protocol: Mass Spectrometry

Sample Preparation: [10]

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the sensitivity of the instrument.

Data Acquisition:

-

Analyze the sample using a mass spectrometer equipped with a soft ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11]

-

Acquire the spectrum in positive ion mode to observe protonated molecules or adducts.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[9]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

- 1. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel and Efficient Synthesis of 1-Iodoalkynes [organic-chemistry.org]

- 4. Iodoalkyne synthesis by iodination or substitution [organic-chemistry.org]

- 5. omicsonline.org [omicsonline.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. uab.edu [uab.edu]

Methodological & Application

Application Notes and Protocols for 3-(2-Iodoethoxy)prop-1-yne in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a versatile bifunctional linker molecule designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] This reagent features a terminal alkyne group for highly efficient and specific conjugation with azide-containing molecules, and an iodoethoxy group that serves as a reactive handle for subsequent nucleophilic substitution reactions. This dual functionality makes it an invaluable tool in chemical biology, drug discovery, and materials science for the synthesis of complex molecular architectures, bioconjugates, and functional materials.

The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3] The reaction proceeds rapidly to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The presence of the iodo group on this compound allows for a tandem "click-then-modify" strategy, enabling the introduction of a second functional moiety after the initial click reaction.

Applications

-

Bioconjugation: Labeling of proteins, peptides, nucleic acids, and other biomolecules with reporter molecules such as fluorophores, biotin, or affinity tags.

-

Drug Discovery: Synthesis of novel drug candidates and libraries of compounds for high-throughput screening. The triazole linkage is a common pharmacophore, and the iodo group allows for further structural diversification.

-

Materials Science: Development of functionalized polymers, surfaces, and nanoparticles.

-

Radiolabeling: The iodo group can potentially be substituted with a radioisotope of iodine for applications in medical imaging and radiotherapy, although this application requires specialized handling and conditions.[4]

Chemical Properties

| Property | Value |

| Chemical Formula | C₅H₇IO |

| Molecular Weight | 210.01 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Functional Groups | Terminal Alkyne, Iodide |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The general workflow for utilizing this compound in a CuAAC reaction followed by nucleophilic substitution is depicted below.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with an Azide-Containing Molecule

This protocol describes a general method for the copper-catalyzed click reaction between this compound and a generic azide-containing molecule. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Azide-containing molecule (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

-

Deionized water

-

Nitrogen or Argon gas (optional, but recommended for sensitive biomolecules)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).

-

Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the azide-containing molecule to the desired final concentration (e.g., 1 mM).

-

Add the solvent (e.g., a 1:1 mixture of water and t-BuOH).

-

Add the this compound stock solution to a final concentration of 1-1.2 equivalents relative to the azide (B81097).

-

Add the THPTA or TBTA ligand stock solution to a final concentration of 1-5 mol% of the azide.

-

Add the CuSO₄ stock solution to a final concentration of 1-5 mol% of the azide.

-

Gently mix the solution. For sensitive reactions, it is advisable to degas the solution by bubbling with nitrogen or argon for 5-10 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5-10 mol% of the azide.

-

Allow the reaction to proceed at room temperature with stirring for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Purification:

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

-

Representative Quantitative Data for CuAAC:

The following table provides representative reaction conditions and outcomes. Actual results may vary depending on the specific substrates and reaction scale.

| Parameter | Value |

| Azide Substrate | Benzyl Azide |

| Alkyne | This compound |

| Molar Ratio (Azide:Alkyne) | 1 : 1.1 |

| Catalyst Loading (CuSO₄) | 2 mol% |

| Ligand (THPTA) | 2 mol% |

| Reducing Agent (NaAsc) | 5 mol% |

| Solvent | H₂O / t-BuOH (1:1) |

| Concentration (Azide) | 0.1 M |

| Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Typical Yield | >90% |

Protocol 2: Tandem CuAAC and Nucleophilic Substitution

This protocol outlines the subsequent functionalization of the triazole product from Protocol 1 via a nucleophilic substitution reaction.

Materials:

-

Purified 1-(2-iodoethyl)-4-(substituted)-1H-1,2,3-triazole (from Protocol 1)

-

Nucleophile (e.g., a thiol such as thiophenol, or an amine such as piperidine)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

Reaction Setup:

-

Dissolve the purified iodo-triazole product in the chosen solvent in a reaction vessel.

-

Add the nucleophile (1.2-2 equivalents).

-

Add the base (1.5-3 equivalents).

-

-

Reaction and Incubation:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography.

-

Tandem Reaction Visualization

The following diagram illustrates the two-step reaction sequence.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)); Impure reagents; Low concentration of reactants. | Use freshly prepared sodium ascorbate solution; Degas solvents to remove oxygen; Use a stabilizing ligand (THPTA, TBTA); Ensure high purity of azide and alkyne; Increase reactant concentrations.[5] |

| Side Product Formation | Homodimerization of the alkyne; Degradation of sensitive substrates. | Ensure sufficient reducing agent is present; Run the reaction under an inert atmosphere (N₂ or Ar); Use a ligand to protect the copper catalyst and substrate. |

| Biomolecule Degradation | Generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system. | Use a copper-chelating ligand like THPTA; Add a ROS scavenger like aminoguanidine; Perform the reaction under anaerobic conditions. |

| Low Yield in Substitution | Poor leaving group ability (unlikely for iodide); Weak nucleophile; Steric hindrance. | Increase reaction temperature; Use a stronger base; Increase the concentration of the nucleophile; Increase reaction time. |

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry and biology. Its bifunctional nature enables a straightforward two-step process for the creation of complex molecules and bioconjugates. By following the protocols outlined in these application notes, researchers can effectively employ this reagent in their synthetic strategies. As with any chemical reaction, optimization of the conditions for specific substrates is recommended to achieve the best results.

References

- 1. researchgate.net [researchgate.net]

- 2. bioclone.net [bioclone.net]

- 3. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for 3-(2-Iodoethoxy)prop-1-yne in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a versatile heterobifunctional linker designed for the two-step sequential or one-pot bioconjugation of biomolecules. This reagent possesses two key reactive functionalities: a terminal alkyne and a primary iodide. The terminal alkyne group enables the covalent attachment of molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary iodo group serves as a reactive site for nucleophilic substitution, particularly with the thiol side chain of cysteine residues within proteins and peptides. This dual reactivity allows for the precise and stable introduction of an alkyne handle onto a biomolecule, which can then be used for subsequent "clicking" with an azide-functionalized molecule of interest, such as a fluorophore, a small molecule drug, or a purification tag.

These application notes provide detailed protocols for the use of this compound in the alkynylation of cysteine-containing proteins and the subsequent CuAAC reaction.

Principle of Bioconjugation

The bioconjugation strategy using this compound typically involves two main steps:

-

Cysteine-Specific Alkynylation: The thiol group of a cysteine residue on a protein acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine of this compound. This results in a stable thioether bond and the introduction of a terminal alkyne onto the protein.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly installed terminal alkyne on the protein is then reacted with an azide-functionalized molecule of interest in the presence of a copper(I) catalyst. This reaction forms a stable triazole ring, covalently linking the molecule of interest to the protein.

Data Presentation

The following tables provide representative quantitative data for the two key reactions. Note that these values are based on studies with similar iodo-alkyne linkers and may require optimization for your specific protein and reaction conditions.

Table 1: Representative Data for Cysteine Alkynylation

| Parameter | Value | Conditions |

| Protein Model | Bovine Serum Albumin (BSA) | PBS buffer, pH 7.4 |

| Reagent:Protein Ratio | 10-20 molar excess | 4°C, 16 hours |

| Typical Labeling Efficiency | 70-90% | Determined by Mass Spectrometry |

| Stability of Thioether Bond | High | Stable under physiological conditions |

Note: Data is representative and based on typical outcomes for cysteine alkylation with iodoacetamide-based reagents.

Table 2: Representative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Value | Conditions |

| Alkyne-Protein Concentration | 1-10 mg/mL | PBS buffer with 5% DMSO |

| Azide-Molecule Ratio | 5-10 molar excess to protein | Room Temperature, 1-4 hours |

| Copper(I) Source | CuSO₄ with a reducing agent | Sodium Ascorbate |

| Ligand | THPTA or TBTA | Stabilizes Cu(I) and protects the protein |

| Typical Conjugation Yield | >95% | Determined by SDS-PAGE and/or UV-Vis |

Note: Data is representative and based on established CuAAC protocols for bioconjugation.[1][2][3]

Experimental Protocols

Protocol 1: Cysteine-Specific Alkynylation of a Protein

This protocol describes the modification of a cysteine-containing protein with this compound to introduce a terminal alkyne handle.

Materials:

-

Protein with at least one accessible cysteine residue

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

-

Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in PBS buffer (pH 7.4) to a final concentration of 1-10 mg/mL.

-

If the target cysteine is in a disulfide bond, pre-treat the protein with a 5-10 molar excess of TCEP for 1 hour at room temperature to reduce the disulfide bond.

-

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

-

Alkynylation Reaction:

-

Add a 10-20 molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture overnight (12-16 hours) at 4°C with gentle mixing.

-

-

Purification:

-

Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., using a PD-10 desalting column) according to the manufacturer's instructions, using PBS (pH 7.4) as the elution buffer.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the concentration of the alkynylated protein using a standard protein assay.

-

Confirm the successful modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF) by observing the expected mass shift.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized molecule onto the alkynylated protein.

Materials:

-

Alkynylated protein from Protocol 1

-

Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the azide-molecule if not water-soluble

-

Size-Exclusion Chromatography (SEC) column

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent (e.g., water, DMSO, or DMF).

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

Freshly prepare a 100 mM stock solution of Sodium Ascorbate in water.

-

-

CuAAC Reaction:

-

In a microcentrifuge tube, combine the alkynylated protein (final concentration 1-5 mg/mL in PBS) and the azide-functionalized molecule (5-10 molar excess over the protein).

-

Add the copper-ligand solution. First, add THPTA or TBTA to the reaction mixture to a final concentration of 1-2 mM. Then, add CuSO₄ to a final concentration of 0.5-1 mM. Gently mix.

-

Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light if using a light-sensitive molecule.

-

-

Purification:

-

Purify the resulting bioconjugate from excess reagents using size-exclusion chromatography as described in Protocol 1.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE. Successful conjugation can often be visualized by a shift in the protein's molecular weight or by in-gel fluorescence if a fluorescent dye was used.

-

Determine the degree of labeling (e.g., drug-to-antibody ratio) using UV-Vis spectroscopy (if the attached molecule has a distinct absorbance) or mass spectrometry.

-

Mandatory Visualizations

Caption: Experimental workflow for bioconjugation.

Caption: Logical relationship of reactants and products.

References

Application Notes and Protocols for 3-(2-Iodoethoxy)prop-1-yne as a Heterobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Iodoethoxy)prop-1-yne is a heterobifunctional crosslinking reagent designed for the covalent linkage of biomolecules. This reagent possesses two distinct reactive moieties: an iodoethoxy group and a terminal alkyne. The iodoethoxy group acts as an alkylating agent, readily reacting with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, to form a stable thioether bond. The terminal alkyne serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule functionalized with an azide (B81097) group.

This dual reactivity allows for a two-step crosslinking strategy, providing researchers with precise control over the conjugation process. This is particularly valuable for studying protein-protein interactions, assembling protein conjugates, and developing targeted therapeutics. The sequential nature of the reactions minimizes the formation of homodimers and allows for the purification of the singly-modified intermediate before introducing the second binding partner.

Principle of Action

The crosslinking protocol using this compound involves two primary steps:

-

Cysteine Alkylation: The iodoethoxy group of the crosslinker selectively reacts with the sulfhydryl group of cysteine residues on the target protein (Protein A) via nucleophilic substitution. The iodine atom serves as an excellent leaving group, facilitating the formation of a stable thioether linkage.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The now alkyne-functionalized Protein A is reacted with a second molecule (Protein B, peptide, drug molecule, or reporter tag) that has been modified to contain an azide group. In the presence of a copper(I) catalyst, the alkyne and azide undergo a cycloaddition reaction to form a stable triazole linkage, covalently connecting the two molecules.

Data Presentation

The efficiency of each step in the crosslinking protocol should be empirically determined and optimized for the specific proteins and reaction conditions being used. The following table provides representative data for the crosslinking of two hypothetical proteins, Protein A (30 kDa, containing a single reactive cysteine) and Protein B (50 kDa, azide-functionalized).

| Parameter | Step 1: Alkylation of Protein A | Step 2: Click Reaction to Protein B | Overall Crosslinking Efficiency |

| Molar Ratio (Crosslinker:Protein A) | 10:1 | N/A | N/A |

| Molar Ratio (Alkyne-Protein A:Azide-Protein B) | N/A | 1:5 | N/A |

| Reaction Time | 2 hours | 1 hour | 3 hours (plus purification) |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Modification Efficiency (Step 1) | > 90% | N/A | N/A |

| Conjugation Efficiency (Step 2) | N/A | ~75% | ~68% |

| Yield of Final Conjugate (Protein A - Linker - Protein B) | N/A | N/A | Variable, dependent on purification |

Note: The values presented are for illustrative purposes only and will require optimization for specific experimental systems.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Crosslinking

This protocol describes the crosslinking of a cysteine-containing protein (Protein A) to an azide-functionalized protein (Protein B).

Materials:

-

Protein A (with at least one accessible cysteine residue) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines and thiols).

-

Protein B (functionalized with an azide group) in a compatible buffer.

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Sodium ascorbate (B8700270).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).

-

Quenching reagent (e.g., L-cysteine or Dithiothreitol (DTT)).

-

Desalting columns or dialysis equipment.

-

SDS-PAGE analysis equipment.

Procedure:

Step 1: Alkyne-Functionalization of Protein A

-

Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

-

In a reaction tube, add Protein A to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the crosslinker over Protein A.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding a quenching reagent (e.g., L-cysteine or DTT) to a final concentration of 10-20 mM to consume any unreacted iodoethoxy groups. Incubate for 15 minutes.

-

Remove the excess crosslinker and quenching reagent by desalting column chromatography or dialysis against the appropriate buffer.

-

Verify the modification of Protein A with the alkyne group using mass spectrometry if possible.

Step 2: Click Reaction with Azide-Functionalized Protein B

-

Prepare the following stock solutions:

-

Copper(II) sulfate (CuSO₄): 100 mM in deionized water.

-

Sodium ascorbate: 500 mM in deionized water (prepare fresh).

-

THPTA or TBTA: 100 mM in DMSO or water.

-

-

In a new reaction tube, combine the alkyne-functionalized Protein A with the azide-functionalized Protein B. A molar ratio of 1:1.5 to 1:5 (Alkyne-Protein A : Azide-Protein B) is recommended to drive the reaction to completion.

-

Prepare the "click-mix" by adding the reagents in the following order to the protein mixture, vortexing gently after each addition:

-

THPTA or TBTA to a final concentration of 1 mM.

-

Copper(II) sulfate to a final concentration of 0.1 mM.

-

Sodium ascorbate to a final concentration of 1 mM.

-

-

Incubate the reaction for 1 hour at room temperature.

-

The crosslinked product can be analyzed by SDS-PAGE, which should show a new band corresponding to the molecular weight of the Protein A-Protein B conjugate.

-

Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).

Protocol 2: In-situ Analysis of Protein-Protein Interactions

This protocol outlines a general workflow for using this compound to identify protein-protein interactions in a cellular lysate.

Materials:

-

Cell lysate prepared in a suitable lysis buffer (non-denaturing, without thiols).

-

Azide-functionalized bait protein.

-

This compound.

-

Click chemistry reagents as listed in Protocol 1.

-

Biotin-azide for enrichment.

-

Streptavidin affinity resin.

-

Protease for protein digestion (e.g., trypsin).

-

Mass spectrometry equipment and reagents.

Procedure:

-

Treat the cell lysate with this compound to label cysteine-containing proteins with alkyne groups.

-

Quench the reaction and remove excess crosslinker.

-

Add the azide-functionalized bait protein to the lysate and perform the click reaction as described in Protocol 1.

-

Alternatively, for enrichment of interacting partners, perform a click reaction with biotin-azide.

-

Enrich the crosslinked complexes or biotinylated proteins using an appropriate affinity purification method (e.g., antibody for the bait protein or streptavidin resin for biotin).

-

Elute the captured proteins.

-

Digest the proteins into peptides using trypsin.

-

Analyze the resulting peptides by mass spectrometry to identify the crosslinked proteins.

Visualizations

Applications of 3-(2-Iodoethoxy)prop-1-yne in Protein Labeling: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(2-Iodoethoxy)prop-1-yne , a heterobifunctional reagent for the targeted labeling of proteins. This reagent is particularly useful for a two-step labeling strategy that combines covalent modification of cysteine residues with the versatility of click chemistry.

Introduction

This compound is a chemical probe designed for the selective modification of proteins. Its structure incorporates two key functional groups: an iodoethoxy moiety and a terminal alkyne. This dual functionality allows for a sequential, two-step labeling approach.[1]

-

Cysteine-Specific Alkylation: The iodo group acts as a reactive handle that readily forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins.[2][3] This reaction is analogous to the well-established use of iodoacetamide (B48618) for cysteine modification.

-

Bioorthogonal Click Chemistry Handle: The terminal alkyne group serves as a bioorthogonal handle. It remains inert during the initial alkylation step and is subsequently available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This allows for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin (B1667282) tags, or drug molecules, that are appended with an azide (B81097) group.

This two-step strategy offers significant flexibility and modularity in experimental design, enabling a wide range of applications in proteomics, drug discovery, and molecular biology.

Principle of Two-Step Protein Labeling

The overall workflow for labeling proteins with this compound involves two main stages as depicted in the diagram below.

Applications

The versatility of this compound makes it suitable for a variety of applications in protein research:

-

Protein Visualization and Imaging: By clicking a fluorescent azide dye onto the alkyne-modified protein, researchers can visualize protein localization and dynamics within cells or tissues.

-

Protein Enrichment and Pull-Down Assays: Conjugation with a biotin-azide tag allows for the selective enrichment of labeled proteins from complex mixtures using streptavidin-coated beads. This is valuable for identifying protein-protein interactions or for proteomic profiling.[1][6]

-

Enzyme Activity Profiling: As the iodo- group can react with catalytically active cysteine residues, this reagent can be used in activity-based protein profiling (ABPP) to identify and quantify active enzymes in a proteome.

-

Quantitative Proteomics: In conjunction with isotopically labeled azide tags (e.g., light and heavy versions), this reagent can be used for quantitative cysteine-reactivity profiling to study changes in protein modification states or drug occupancy.[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein labeling. Optimization may be required for specific proteins and experimental systems.

Protocol 1: Labeling of Purified Proteins

This protocol describes the labeling of a purified protein in solution.

Materials:

-